molecular formula C22H18BrN3O3 B421718 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide

Cat. No.: B421718
M. Wt: 452.3g/mol
InChI Key: WCVHPSXCBNNCFL-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H18BrN3O3/c23-18-8-10-19(11-9-18)25-21(27)22(28)26-24-14-16-6-12-20(13-7-16)29-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+

InChI Key

WCVHPSXCBNNCFL-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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